Cligosiban

Oxytocin Receptor Binding Affinity Ki

Cligosiban (PF-3274167; IX-01) is a nonpeptide oxytocin receptor antagonist with oral F>60%, brain penetration (CSF≈40% unbound plasma), and subnanomolar Ki=9.5 nM. Unlike peptide antagonists requiring IV injection, Cligosiban enables oral gavage CNS studies in rodent models of ejaculatory physiology and social behavior. Its selectivity over V1a/V1b receptors ensures OTR-specific readouts. Validated for fluorescent probe conjugation. Ideal for behavioral pharmacology, in vitro binding assays, and central OTR target engagement studies.

Molecular Formula C19H19ClFN5O3
Molecular Weight 419.8 g/mol
CAS No. 900510-03-4
Cat. No. B1679696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCligosiban
CAS900510-03-4
Synonyms5-(3-(3-(2-Chloro-4-fluorophenoxy)-1-azetidinyl)-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl)-2-methoxypyridine
cligosiban
Pyridine, 5-(3-(3-(2-chloro-4-fluorophenoxy)-1-azetidinyl)-5-(methoxymethyl)-4H-1,2,4-triazol-4-yl)-2-methoxy-
Molecular FormulaC19H19ClFN5O3
Molecular Weight419.8 g/mol
Structural Identifiers
SMILESCOCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl
InChIInChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3
InChIKeyHNIFCPBQMKPRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cligosiban (CAS 900510-03-4) Procurement Guide: Nonpeptide Oxytocin Receptor Antagonist


Cligosiban (also known as PF-3274167 or IX-01) is a small-molecule, nonpeptide antagonist of the oxytocin receptor (OTR) that bears the INN stem '-siban,' denoting its pharmacologic class [1]. With a molecular weight of 419.84 g/mol, it was advanced to Phase 2 clinical development for premature ejaculation before development was discontinued [2]. Its key differentiating features among OTR antagonists include oral bioavailability, brain penetration, and subnanomolar binding affinity.

Why Oxytocin Receptor Antagonists Are Not Interchangeable: The Case for Cligosiban


Oxytocin receptor antagonists comprise a diverse group of peptide (e.g., atosiban, barusiban) and nonpeptide (e.g., retosiban, epelsiban, L-368,899) molecules that differ substantially in oral bioavailability, brain penetration, and receptor selectivity [1]. The failure of generic substitution in this class is underscored by the fact that atosiban, a peptide OTR antagonist, requires intravenous administration and does not cross the blood–brain barrier, whereas nonpeptide antagonists like Cligosiban are orally active and brain-penetrant [2]. Substituting one OTR antagonist for another without considering these pharmacokinetic and selectivity differences would fundamentally alter the pharmacological outcome of an experiment.

Cligosiban Quantitative Differentiation: Head-to-Head Binding, Pharmacokinetic, and Brain-Penetration Data


Cligosiban Exhibits Comparable or Superior OTR Binding Affinity Relative to Key Nonpeptide Comparators

Cligosiban binds to the human oxytocin receptor with a Ki of 9.5 nM . This affinity is comparable to the nonpeptide OTR antagonists L-368,899 (Ki = 7.6 nM) and L-371,257 (Ki = 8 nM), but is approximately 3- to 42-fold higher (i.e., lower Ki) than the peptide antagonist atosiban, which exhibits Ki values ranging from 11 nM to 397 nM across different assays [1]. This places Cligosiban among the higher-affinity nonpeptide OTR antagonists available.

Oxytocin Receptor Binding Affinity Ki

Cligosiban Demonstrates Oral Bioavailability That Enables In Vivo Dosing, a Key Differentiator from Peptide Antagonists

In rats, Cligosiban exhibits an oral bioavailability (F) of 63.82% following oral administration [1]. In dogs, bioavailability ranges from 62% to 81% [2]. This is in stark contrast to the peptide OTR antagonist atosiban, which has negligible oral bioavailability (F ≈ 0%) and requires intravenous infusion for therapeutic effect [3]. This pharmacokinetic difference is a direct consequence of Cligosiban's nonpeptide structure.

Oral Bioavailability Pharmacokinetics In Vivo Dosing

Cligosiban Penetrates the Blood–Brain Barrier and Achieves Therapeutically Relevant CNS Concentrations

In healthy human subjects, Cligosiban was detected in cerebrospinal fluid (CSF) at concentrations approximately 40% of unbound plasma concentrations, confirming its ability to cross the blood–brain barrier and access the central nervous system [1]. This property distinguishes it from peripherally restricted OTR antagonists like L-371,257, which does not penetrate the blood–brain barrier, and atosiban, a peptide that is similarly excluded from the CNS [2].

Blood–Brain Barrier CNS Penetration CSF Concentration

Cligosiban Shows High Selectivity for the Oxytocin Receptor Over Vasopressin Receptor Subtypes

Cligosiban demonstrates excellent selectivity for the oxytocin receptor over vasopressin V1a and V1b receptor subtypes, with reported Ki values for these off-targets being substantially higher (i.e., lower affinity) . This level of selectivity is critical for avoiding confounding vasopressin-mediated effects. In comparison, the peptide antagonist atosiban also binds to vasopressin receptors, which may contribute to its side-effect profile [1].

Selectivity Vasopressin Receptor Off-Target Activity

Recommended Applications for Cligosiban Based on Verified Evidence


In Vivo Behavioral Studies Requiring Oral Dosing and CNS Penetration

Cligosiban's combination of high oral bioavailability (F > 60% in rat and dog) and proven brain penetration (CSF concentration ≈ 40% of unbound plasma in humans) makes it an ideal tool for behavioral pharmacology studies investigating the central oxytocin system. Researchers can administer Cligosiban orally to rodents and expect reliable systemic exposure and CNS target engagement, avoiding the need for intraperitoneal or intravenous injections that are required for peptide antagonists [1][2].

Preclinical Efficacy Studies in Rodent Models of Premature Ejaculation

Cligosiban has been shown to inhibit ejaculatory physiology in rodents, directly supporting its use in preclinical models of premature ejaculation [1]. This application is grounded in the compound's specific pharmacological profile: high OTR affinity, oral bioavailability, and brain penetration. Studies replicating or extending this work should prioritize Cligosiban over other OTR antagonists that lack this specific combination of properties.

Development of Fluorescent OTR Probes for GPCR Microenvironment Studies

Cligosiban's high OTR affinity and well-characterized structure have enabled its successful conjugation to Nile Red, creating environment-sensitive fluorescent probes for studying the lipid microenvironment of the oxytocin receptor in living cells [2]. This application leverages Cligosiban's high-affinity scaffold and demonstrates its utility beyond simple receptor antagonism. Researchers developing similar OTR-targeted probes may find Cligosiban a superior starting point due to its validated conjugation chemistry.

In Vitro Studies Requiring High-Affinity, Selective OTR Antagonism

With a Ki of 9.5 nM for the human oxytocin receptor and excellent selectivity over vasopressin V1a and V1b receptors, Cligosiban is well-suited for in vitro assays where potent and selective OTR blockade is required [3]. Its nonpeptide nature also reduces concerns about peptide-related stability or non-specific binding that can complicate assays using peptide antagonists like atosiban.

Technical Documentation Hub

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